molecular formula C12H22N2O2 B6241693 rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate CAS No. 2741668-45-9

rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate

Cat. No.: B6241693
CAS No.: 2741668-45-9
M. Wt: 226.3
InChI Key:
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Preparation Methods

The synthesis of rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but may include various derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application but may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

CAS No.

2741668-45-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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